1-methyl-4,6-diphenyl-2(1H)-pyrimidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4,6-diphenylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)12-15(18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGOWNPJQDMMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization Studies of 1 Methyl 4,6 Diphenyl 2 1h Pyrimidinone Scaffolds
Regioselective Functionalization of Pyrimidinones (B12756618)
The alkylation of 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone represents a classic case of competitive reaction at two different nucleophilic sites: the N3-nitrogen and the exocyclic oxygen of the carbonyl group. This ambident nucleophilicity means that alkylation can lead to two different regioisomers: an N-alkylated product or an O-alkylated product. The outcome of the reaction is highly dependent on the reaction conditions.
N-Alkylation Pathways
Alkylation at the N3 position of the pyrimidinone ring results in the formation of a quaternary ammonium (B1175870) salt, specifically a 1,3-dialkyl-4,6-diphenyl-2-oxo-pyrimidinium salt. This pathway is generally favored under conditions that promote reaction at the nitrogen atom, which is considered a "softer" nucleophilic center compared to the oxygen atom. Studies on related heterocyclic systems, such as other pyrimidinones and quinazolinones, show that N-alkylation can be promoted by using specific solvents and bases. nih.gov For instance, the use of a non-polar solvent and a tertiary amine base can favor N-alkylation. acs.org In some cases, prolonged reaction times at high temperatures with certain alkylating agents like dimethylformamide di(primary-alkyl)acetals have been shown to lead to N3-alkylation. nih.gov
O-Alkylation Pathways
The alternative pathway is alkylation at the exocyclic oxygen atom, which yields a 2-alkoxy-1-methyl-4,6-diphenylpyrimidine. This reaction transforms the pyrimidinone into a neutral aromatic pyrimidine (B1678525) derivative. O-alkylation is typically favored under conditions that enhance the nucleophilicity of the "hard" oxygen atom. Research on analogous 2-pyrimidinone and 2-pyridone systems has shown that O-alkylation is often the exclusive or major product when using specific metal salts of the heterocycle. researchgate.netnih.gov For example, using silver (Ag+) salts or employing bases with large, soft cations like cesium (Cs+) in polar aprotic solvents such as dimethylformamide (DMF) can direct the reaction towards the O-alkylated product. nih.gov
Investigation of Regioselectivity Determinants
The regiochemical outcome of the alkylation of the this compound anion is a delicate balance of several factors, which can be rationalized using principles such as the Hard and Soft Acid-Base (HSAB) theory. This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases. In this context, the oxygen atom is a hard nucleophile, while the N3-nitrogen is a softer nucleophile.
Key determinants influencing the N- vs. O-alkylation ratio include:
The Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate (B86663) or methyl tosylate, tend to favor reaction at the hard oxygen center. Conversely, "softer" alkylating agents, like allyl or benzyl (B1604629) halides, may show a preference for the soft nitrogen atom. acs.org
The Counter-ion: The nature of the cation in the pyrimidinone salt plays a crucial role. Cations that coordinate strongly with the hard oxygen atom (e.g., Li+, Na+) can leave the softer nitrogen atom more available for attack. In contrast, large, polarizable cations like Cs+ or Ag+ are associated with increased O-alkylation. nih.gov
The Solvent: The polarity and type of solvent can influence the solvation of the ambident anion and the counter-ion, thereby affecting the availability of the nucleophilic sites. Polar aprotic solvents like DMF can favor O-alkylation, particularly with alkali metal salts. nih.gov
Temperature: In some systems, temperature can alter the product ratio, with N-alkylation being favored at higher temperatures. researchgate.net
Table 1: Factors Influencing Regioselectivity of Pyrimidinone Alkylation
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale (HSAB Theory) |
|---|---|---|---|
| Alkylating Agent | Soft (e.g., Allyl Halide, Benzyl Halide) | Hard (e.g., Dimethyl Sulfate, Alkyl Tosylate) | Soft acid prefers soft base (N); Hard acid prefers hard base (O). |
| Base/Counter-ion | NaH, KH | Ag₂O, Cs₂CO₃ | Hard cations (Na⁺) may associate with the hard oxygen, leaving N more reactive. Soft cations (Ag⁺, Cs⁺) favor reaction at the hard oxygen. |
| Solvent | Low polarity (e.g., Toluene) | High polarity aprotic (e.g., DMF, Acetonitrile) | Polar aprotic solvents can solvate the cation, creating a more "naked" and reactive oxygen anion. |
| Temperature | Higher Temperatures | Lower Temperatures | Higher temperatures can favor the thermodynamically controlled product, which may be the N-alkylated species in some cases. |
Synthesis of Analogues and Fused Heterocyclic Systems
Pyrimidinethione Analogues
The conversion of the C2-carbonyl group of this compound into a thiocarbonyl (C=S) group yields the corresponding 1-methyl-4,6-diphenyl-2(1H)-pyrimidinethione. This transformation is a common strategy to create structural analogues for various applications. The most widely used method for this thionation is the reaction with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. wikipedia.orgnih.gov
The reaction typically involves heating the pyrimidinone with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. orgsyn.org The mechanism proceeds through a cycloaddition of the reactive dithiophosphine ylide intermediate (generated from Lawesson's reagent) to the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound. organic-chemistry.org
Table 2: Typical Conditions for Thionation using Lawesson's Reagent
| Parameter | Condition |
|---|---|
| Thionating Agent | Lawesson's Reagent |
| Stoichiometry | 0.5 - 2.0 equivalents |
| Solvent | Anhydrous Toluene, Xylene, or Dioxane |
| Temperature | Reflux (typically 110-145 °C) |
| Reaction Time | 2 - 24 hours |
Pyrimidinedione Derivatives
The synthesis of pyrimidinedione analogues, specifically those with a second carbonyl group at the C4 position (uracil-type structures), from this compound is not a direct conversion. Instead, such structures are typically assembled through cyclocondensation reactions using different starting materials.
For instance, a general approach to pyrimidine-2,4(1H,3H)-diones (uracils) involves the reaction of a β-ketoester with an appropriately substituted urea (B33335). To obtain a derivative related to the title compound, such as a 1-methyl-6-phenyl-pyrimidinedione, one could envision the condensation of N-methylurea with a benzoylacetate derivative. More complex multi-component reactions have also been developed. For example, novel uracil (B121893) derivatives have been synthesized via a four-component reaction involving an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide, catalyzed by a palladium complex. This method allows for the construction of highly substituted pyrimidinedione rings in a single step.
Formation of Spiroheterocyclic Compounds
The pyrimidine core, particularly when derived from 1,3-dicarbonyl compounds, is a viable starting point for the synthesis of spiroheterocyclic systems. Spiro compounds are characterized by a single atom that is part of two distinct rings. The formation of spiro-pyrimidines can be achieved through multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step.
One established method involves the Biginelli-like condensation reaction. While not starting directly from pre-formed this compound, the foundational components that form the pyrimidinone ring (a β-dicarbonyl compound, an aldehyde, and urea or a urea derivative) can be reacted with cyclic ketones or other suitable bifunctional molecules to generate spiro derivatives. For instance, the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a urea with a cyclic compound like isatin (B1672199) or a barbituric acid derivative can lead to the formation of spiro-fused pyrimidinones. mdpi.com The use of catalysts such as acetic acid or sodium bisulfate has been shown to facilitate the creation of these spiro compounds. mdpi.com
New series of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have been synthesized through a catalytic procedure, demonstrating the utility of pyrimidine scaffolds in creating complex spiro structures. nih.gov Another approach involves a one-pot, three-component condensation of heterocyclic 1,3-dicarbonyl compounds, various isatin derivatives, and dimedone, which has been used to synthesize spiro-pyrano-thiadiazolo-pyrimidine derivatives. nih.gov
| Reactants | Key Reagents/Conditions | Resulting Spiro Compound Class | Reference |
|---|---|---|---|
| Isatin, 6-aminouracil, Dimedone | Biacidic carbon catalyst | Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines | nih.gov |
| Meldrum's acid or Barbituric acid derivatives, Urea, Aromatic aldehyde | Acetic acid or NaHSO₄, Microwave irradiation | Spiro-fused dihydropyrimidinones | mdpi.com |
| Dimedone, 5H- nih.govnih.govrsc.orgThiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, Isatin derivatives | Phosphotungstic acid, Refluxing acetonitrile (B52724) | Spiro[chromeno[2,3-d] nih.govnih.govrsc.orgthiadiazolo[3,2-a]pyrimidine-10,3′-indoline] derivatives | nih.gov |
Fused Pyrazolopyrimidines and Pyridopyrimidines
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines and pyridopyrimidines. These fused systems are of significant interest due to their structural analogy to naturally occurring purines.
The synthesis of N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide has been achieved through the cyclocondensation of 2-methyl-2-(methylsulfonamido)-propanimidamide acetate (B1210297) with 1,3-diphenylprop-2-en-1-one (chalcone) in pyridine. nih.gov This demonstrates a viable route to related pyrimidine structures. Further derivatization can lead to fused systems.
The general strategy for forming pyrazolo[3,4-d]pyrimidines often involves the annulation of a pyrimidine ring onto a pre-existing pyrazole (B372694) or vice versa. For instance, 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione has been used as a starting material to synthesize fused pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, pyridopyrimidines can be synthesized by reacting α-aminoamidines with various saturated carbonyl compounds and their analogues. nih.gov
| Starting Material/Precursors | Key Reagents/Conditions | Fused System | Reference |
|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-one, 2-Methyl-2-(methylsulfonamido)-propanimidamide acetate | Pyridine, 100°C | 4,6-Diphenylpyrimidine derivative | nih.gov |
| 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione | Further cyclization reactions | Pyrazolo[3,4-d]pyrimidines | nih.gov |
Other Fused Systems (e.g., Quinazolines, Triazoles)
Beyond pyrazoles and pyridines, the pyrimidinone scaffold can be elaborated to form other fused systems like quinazolines and triazoles. Quinazolines are bicyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. The synthesis of 1-(1,5-dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a] pyrimidine-3-carbonyl) phenyl thiosemicarbazide (B42300) from an acid hydrazide precursor highlights a pathway to complex triazolo-pyrimidinone structures. mdpi.com This acid hydrazide can be further cyclized to form fused triazole rings. For example, oxidative cyclization of the corresponding thiosemicarbazide can lead to 3-(5-mercapto-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one. mdpi.com
| Starting Material | Key Reagents/Conditions | Fused System | Reference |
|---|---|---|---|
| 1,7-Diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one-3-carboxylic acid hydrazide | Phenyl isothiocyanate, ethanol (B145695) | Phenyl thiosemicarbazide derivative | mdpi.com |
| 1-(1,5-dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carbonyl) thiosemicarbazide | 7% KOH, reflux | 3-(5-mercapto-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one | mdpi.com |
Reactivity Studies and Transformations
Interconversion between Pyrimidinones and Pyrimidinethiones
The conversion of a pyrimidinone to its corresponding pyrimidinethione is a fundamental transformation in heterocyclic chemistry. This is typically achieved by treating the pyrimidinone with a thionating agent. The most common and effective reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govresearchgate.net The reaction involves the replacement of the carbonyl oxygen atom at the C2 position with a sulfur atom. nih.gov This transformation is valuable as pyrimidinethiones themselves are versatile intermediates for further functionalization, particularly at the sulfur position. The reaction rate is generally faster for amides and lactams compared to esters. nih.gov
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Lawesson's Reagent | 1-Methyl-4,6-diphenyl-2(1H)-pyrimidinethione | nih.govresearchgate.net |
Condensation Reactions with Bifunctional Nucleophiles
The pyrimidinone ring system can undergo condensation reactions with bifunctional nucleophiles such as hydrazine (B178648) and hydroxylamine. These reactions can lead to a variety of products, including ring-opened intermediates or the formation of new heterocyclic rings. For example, the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine has been reported to yield a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one, indicating that the pyrimidine ring can be cleaved and subsequently recyclize to form more stable five-membered rings. researchgate.net
In some cases, the reaction with hydrazine hydrate (B1144303) can lead to the formation of hydrazides, which are stable intermediates for further reactions. researchgate.netmdpi.com The reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate has been shown to produce both the corresponding hydrazinyl derivative and a fused diquinopyridazine, showcasing the complex reactivity of such scaffolds. mdpi.com
| Pyrimidinone Derivative | Bifunctional Nucleophile | Observed Products | Reference |
|---|---|---|---|
| 6-Methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one | Hydrazine | 3-Amino-5-phenylpyrazole and 3-Methyl-2-pyrazolin-5-one | researchgate.net |
| 6-Methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one | Hydroxylamine | Corresponding oxime | researchgate.net |
| Biginelli pyrimidines with C5-ester substitution | Hydrazine hydrate (solvent-free) | Pyrazole, arylidenehydrazines, and urea/thiourea (B124793) (via ring opening) | researchgate.net |
Tautomeric Equilibrium Investigations
Tautomerism is a key feature of pyrimidinone chemistry. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For pyrimidin-2(1H)-one systems, the primary tautomerism is the amide-imidic acid equilibrium. wikipedia.org In the case of this compound, the presence of the methyl group on the N1 nitrogen atom prevents the common lactam-lactim tautomerism that would involve this nitrogen.
However, the amide functionality within the ring, involving N3 and C2, can still exhibit tautomerism. The compound can exist in equilibrium between the amide form (the pyrimidinone) and the imidic acid form (2-hydroxy-1-methyl-4,6-diphenylpyrimidine). The amide form is generally more stable. thieme-connect.de The study of tautomeric equilibria is crucial as the different forms can exhibit distinct reactivity and biological activity. The relative stabilities of these tautomers can be influenced by solvent polarity and the presence of acids or bases, which can also catalyze the interconversion. rsc.org
| Tautomeric Form | Structure | Key Features | Reference |
|---|---|---|---|
| Amide (Keto) Form | This compound | Carbonyl group at C2. Generally the more stable tautomer. | thieme-connect.dethieme-connect.de |
| Imidic Acid (Enol) Form | 2-Hydroxy-1-methyl-4,6-diphenylpyrimidine | Hydroxy group at C2 and a C=N double bond between C2 and N3. | rsc.orgwikipedia.org |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Determination
Spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
For the analogue N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide, the ¹H NMR spectrum, recorded in DMSO-d₆, reveals distinct signals corresponding to its different protons. nih.gov The aromatic protons of the two phenyl rings appear as a multiplet in the δ 7.53-7.64 ppm range. nih.gov A characteristic singlet at δ 8.47 ppm is assigned to the proton at the 5th position of the pyrimidine (B1678525) ring. nih.gov The methyl groups and the sulfonamide proton also show characteristic signals. nih.gov
The ¹³C NMR spectrum provides complementary information, showing signals for every unique carbon atom. Key signals include the C5 carbon of the pyrimidine ring at δ 110.5 ppm and the C4 and C6 carbons at δ 164.2 ppm. nih.gov The carbon of the C2 substituent appears at δ 173.0 ppm. nih.gov Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish correlations between protons and carbons, further confirming the structural assignment.
Table 1: NMR Spectral Data for N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide nih.gov
Infrared (IR) spectroscopy measures the vibration of molecules when they absorb infrared radiation, providing valuable information about the functional groups present. For pyrimidinone derivatives, characteristic bands are expected for the C=O (carbonyl) group, C=N, and C=C bonds within the heterocyclic and phenyl rings. For instance, in related 4,6-substituted di-(phenyl) pyrimidin-2-amines, characteristic C=N stretching vibrations are observed in the 1510-1599 cm⁻¹ region, while aromatic C=C stretching appears around 1606-1657 cm⁻¹. arabjchem.org For the target compound, 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone, a strong absorption band corresponding to the C=O stretch would be a key diagnostic feature, typically appearing in the range of 1650-1700 cm⁻¹.
Information regarding Raman spectroscopy for the title compound was not available in the searched literature.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation patterns, can offer further structural clues.
For the analogue N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide, the mass spectrum shows the protonated molecular ion peak [M+H]⁺ at an m/z of 368.0, which corresponds to its calculated molecular weight. nih.gov This confirms the molecular formula of the compound. nih.gov Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry and is often used to assess the purity of the synthesized compound.
Table 2: Mass Spectrometry Data for N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance, providing information about conjugated systems within the molecule. The phenyl and pyrimidinone rings in the target compound constitute a large conjugated system, which is expected to result in characteristic absorption maxima (λ_max) in the UV region. Specific UV-Vis spectral data for this compound were not found in the reviewed literature.
Elemental Analysis
Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the calculated theoretical values based on the proposed molecular formula. A close match between the found and calculated percentages provides strong evidence for the compound's elemental composition and purity.
For the analogue N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide (C₂₀H₂₁N₃O₂S), the elemental analysis results show excellent agreement with the calculated values, further validating its proposed structure and high purity. nih.gov
Table 3: Elemental Analysis Data for N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide nih.gov
Computational and Theoretical Investigations of 1 Methyl 4,6 Diphenyl 2 1h Pyrimidinone and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules. psgcas.ac.inresearchgate.net It is widely used to study pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. ijcce.ac.irsemanticscholar.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed, often paired with basis sets like 6-31G, 6-311G, or LANL2DZ, to model these systems effectively. ijcce.ac.irsemanticscholar.orgresearchgate.net
A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy structure. irjweb.com This process calculates bond lengths, bond angles, and dihedral (torsional) angles that define the three-dimensional shape of the molecule. semanticscholar.org For pyrimidinone analogues, calculations have determined that the heterocyclic ring may adopt a non-planar conformation. researchgate.net The optimization process continues until a true minimum on the potential energy surface is located, which is confirmed when no imaginary vibrational frequencies are found. irjweb.com
The predicted geometric parameters from DFT calculations for pyrimidine derivatives are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. ijcce.ac.ir For instance, the C=O bond length in related structures is typically calculated to be around 1.24 Å, while C-N bonds within the pyrimidine ring are in the range of 1.47 to 1.48 Å. researchgate.net The orientation of the phenyl substituents relative to the central pyrimidine ring is a key structural feature determined through these calculations.
Table 1: Representative Theoretical Geometrical Parameters for a Pyrimidinone Core (Note: Data is illustrative, based on calculations for analogous structures like 3-methyl-2,6-diphenyl piperidin-4-one and other pyrimidine derivatives.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) | Reference |
| Bond Length | C=O | 1.2409 Å | researchgate.net |
| C-N | 1.4749 - 1.4863 Å | researchgate.net | |
| C-C (ring) | 1.5156 - 1.5662 Å | researchgate.net | |
| C-Ph | ~1.5256 Å | researchgate.net | |
| Bond Angle | O=C-C | 122.9° - 123.5° | researchgate.net |
| C-N-C | ~122.6° | researchgate.net | |
| N-C-C | 109.8° - 111.4° | researchgate.net | |
| Dihedral Angle | C-C-N-C | ~ -53.2° | researchgate.net |
The electronic properties of a molecule are crucial for understanding its reactivity. ijcce.ac.ir DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psgcas.ac.in The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical reactivity and stability. psgcas.ac.inijcce.ac.ir A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov
For pyrimidine derivatives, the HOMO is often localized over the phenyl rings and parts of the pyrimidine core, while the LUMO may be distributed over the carbonyl group and the heterocyclic ring. ijcce.ac.ir This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. scielo.org.mx These maps use a color scale to show regions of varying electron density, identifying sites for intermolecular interactions. scribd.com In typical MEP maps of pyrimidinone analogues, the region around the carbonyl oxygen atom is shown in red, indicating a negative potential and a site susceptible to electrophilic attack. scielo.org.mx Regions around the N-H or C-H protons often appear blue, representing a positive potential and favorable sites for nucleophilic attack. scribd.com
Table 2: Calculated Electronic Properties of Pyrimidine Analogues (Note: Values are illustrative and depend on the specific molecule and computational method.)
| Property | Symbol | Significance | Typical Calculated Value (eV) | Reference |
| HOMO Energy | EHOMO | Electron-donating ability | -6.2 to -7.0 eV | ijcce.ac.irmaterialsciencejournal.org |
| LUMO Energy | ELUMO | Electron-accepting ability | -0.8 to -2.5 eV | ijcce.ac.irmaterialsciencejournal.org |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, stability | 4.5 to 5.4 eV | ijcce.ac.irmaterialsciencejournal.org |
| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron | 6.2 to 7.0 eV | irjweb.commaterialsciencejournal.org |
| Electron Affinity | A ≈ -ELUMO | Energy released when adding an electron | 0.8 to 2.5 eV | irjweb.commaterialsciencejournal.org |
| Electronegativity | χ = (I+A)/2 | Tendency to attract electrons | ~7.9 eV | physchemres.org |
DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. psgcas.ac.in By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results. physchemres.org This comparison helps to confirm the molecular structure and aids in the assignment of specific vibrational modes (e.g., stretches, bends, torsions) to the observed spectral bands. researchgate.net
To improve the agreement between theoretical and experimental data, calculated frequencies are often multiplied by a scaling factor. physchemres.org For pyrimidinone analogues, key vibrational modes include the C=O stretching frequency, N-H bending, and aromatic C-H stretching. researchgate.netphyschemres.org For example, the carbonyl (C=O) stretching vibration is a strong, characteristic band typically observed between 1645 and 1702 cm⁻¹ in experimental spectra, which aligns well with scaled DFT predictions. ijcce.ac.irphyschemres.org
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Pyrimidine Analogues
| Vibrational Mode | Calculated Frequency (B3LYP, Scaled) | Typical Experimental (FT-IR) Range | Reference |
| N-H Stretch | ~3330 | 3278 - 3337 | ijcce.ac.irphyschemres.org |
| Aromatic C-H Stretch | ~3070 | ~3074 | physchemres.org |
| C=O Stretch | ~1675 | 1645 - 1702 | ijcce.ac.irphyschemres.org |
| C=N Stretch | ~1585 | ~1589 | physchemres.org |
| Aromatic C=C Stretch | ~1520 | ~1523 | physchemres.org |
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating ¹H and ¹³C NMR spectra. scielo.org.mxliverpool.ac.uk These calculations can predict the chemical shifts of different nuclei in the molecule, providing a theoretical spectrum that can be compared with experimental data. scielo.org.mx
This predictive capability is invaluable for structure elucidation and for assigning signals in complex experimental spectra. chegg.com Calculations can be performed for the molecule in the gas phase or by using a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate experimental conditions in solvents like DMSO or CDCl₃. scielo.org.mxliverpool.ac.uk For pyrimidine derivatives, predicted chemical shifts for aromatic protons, methyl protons, and the pyrimidine ring protons generally show good correlation with experimental values. ijcce.ac.ir
Table 4: Predicted ¹H NMR Chemical Shifts for a 1-methyl-4,6-diphenyl-pyrimidinone Analogue (Note: Values are illustrative and based on GIAO calculations and experimental data for similar compounds.)
| Proton Group | Multiplicity | Typical Experimental Shift (δ, ppm) | Predicted Shift (δ, ppm) - GIAO | Reference |
| N-CH₃ (Methyl) | Singlet | 2.8 - 3.5 | ~3.0 | ijcce.ac.ir |
| CH (Pyrimidine Ring) | Singlet | 5.4 - 5.8 | ~5.5 | ijcce.ac.ir |
| Ar-H (Phenyl Rings) | Multiplet | 6.8 - 7.8 | 7.0 - 7.9 | ijcce.ac.ir |
| N-H (Amide) | Singlet | 9.7 - 10.5 | ~9.9 | ijcce.ac.ir |
Conformational Analysis Studies
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. liverpool.ac.uk For 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone, a key area of conformational flexibility involves the rotation of the two phenyl groups attached to the pyrimidine core. DFT calculations can be used to explore the potential energy surface associated with the rotation of these rings. ijcce.ac.ir
By calculating the energy as a function of the dihedral angles between the phenyl rings and the central pyrimidine ring, researchers can identify the lowest-energy (most stable) conformation and any energy barriers to rotation. researchgate.net These studies are crucial because the molecule's conformation can significantly influence its biological activity and physical properties. The optimized geometry obtained from DFT calculations represents the most stable conformer. ijcce.ac.ir
Mechanistic Pathway Exploration through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. byu.edu For the synthesis of pyrimidinones (B12756618) and their dihydro-analogues, which are often prepared via multicomponent reactions like the Biginelli reaction, DFT can be used to map the entire reaction pathway. ijcce.ac.ir This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. byu.edu
By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energies, computational models can provide a detailed understanding of the reaction kinetics and thermodynamics. byu.edu This allows chemists to rationalize why certain products are formed, predict the effects of catalysts, and design more efficient synthetic routes. For example, modeling could be used to explore the stepwise mechanism of the condensation and cyclization steps leading to the formation of the this compound ring system.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of molecules and their interactions at an atomic level. For pyrimidinone-based systems, MD simulations can provide critical insights into conformational flexibility, solvent effects, and the intricate network of non-covalent interactions that govern their behavior in various environments.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous pyrimidinone scaffolds. The primary focus of such simulations would be to understand the intermolecular forces, which are crucial for processes like crystal packing, solubility, and interactions with biological targets. acs.org
The pyrimidinone core, with its hydrogen bond donors (N-H groups in analogues) and acceptors (carbonyl oxygen), is predisposed to forming specific and directional interactions. acs.org In the case of this compound, the methylation at the N1 position removes a hydrogen bond donor, but the carbonyl oxygen at C2 remains a potent hydrogen bond acceptor. The phenyl rings at the C4 and C6 positions introduce the possibility of π-π stacking and C-H···π interactions.
Studies on similar pyrimidinone derivatives have highlighted the prevalence of N–H···O and C–H···O hydrogen bonds as dominant intermolecular forces. acs.org Quantum theory of atoms in molecules (QTAIM) analysis on related compounds has quantified the strength of these interactions. acs.org For instance, N–H···O hydrogen bonds have been calculated to have an average interaction energy of -16.55 kcal mol⁻¹, while the weaker C–H···O interactions average around -6.48 kcal mol⁻¹. acs.org
In a simulated environment, molecules of this compound would be expected to form dimers and larger aggregates stabilized by a combination of these interactions. The planarity of the pyrimidinone ring and the orientation of the phenyl groups would significantly influence the geometry of these interactions. MD simulations can track the stability of these interactions over time, revealing the dynamics of association and dissociation. clockss.org Furthermore, parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be analyzed to understand the structural stability and flexibility of the molecule and its complexes. clockss.org
The solvent-accessible surface area (SASA) is another key parameter that can be derived from MD simulations, indicating how the molecule interacts with its solvent environment, which is a critical factor in its pharmacokinetic profile. clockss.org
| Interaction Type | Potential Participants in this compound | Typical Interaction Energy (kcal/mol) |
| C–H···O Hydrogen Bond | Phenyl C-H donors and Pyrimidinone C=O acceptor | -6.48 acs.org |
| π-π Stacking | Interactions between the phenyl rings | Variable |
| van der Waals Forces | General intermolecular and intramolecular contacts | Variable |
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and reactivity of molecules. nih.gov For this compound and its analogues, these computational methods allow for the calculation of various electronic properties and reactivity descriptors that predict their chemical behavior. researchgate.netsemanticscholar.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net In pyrimidinone derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many pyrimidine analogues, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO may be distributed over the pyrimidine ring and any electron-withdrawing groups. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more polarizable and reactive.
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Hard molecules have a large gap, while soft molecules have a small gap. Chemical softness is the reciprocal of hardness and indicates a higher reactivity.
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile. It is a function of both electronegativity and chemical hardness.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like the carbonyl oxygen in the pyrimidinone ring. acs.org Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. acs.org For pyrimidinone analogues, the area around the carbonyl oxygen typically shows a strong negative potential. acs.org
These computational descriptors are invaluable for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of pyrimidinone derivatives and to design new analogues with enhanced properties. orientjchem.orgnih.gov
| Parameter | Definition | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity semanticscholar.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Ability to act as an electrophile |
| Dipole Moment (μ) | Measure of overall molecular polarity | Influences solubility and intermolecular interactions researchgate.net |
Mechanistic Research into Pyrimidinone Formation and Transformations
Elucidation of Reaction Pathways for Pyrimidinone Synthesis (e.g., Biginelli Reaction Mechanism)
The synthesis of the pyrimidinone core is most famously achieved through the Biginelli reaction, a multi-component reaction (MCR) first reported by Pietro Biginelli in 1891. wikipedia.orgresearchgate.net This reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.com For the synthesis of 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone, this would involve a variation using N-methylurea and a 1,3-diphenyl-1,3-dicarbonyl compound, followed by an oxidation step to achieve the aromatic pyrimidinone ring.
Over the decades, several mechanisms for the Biginelli reaction have been proposed and debated. researchgate.net The currently most accepted mechanism, proposed by C. Oliver Kappe, is supported by spectroscopic evidence and trapping of intermediates. researchgate.netillinois.edu This pathway posits that the reaction begins with the acid-catalyzed condensation between the aldehyde and urea (or its N-substituted derivative) to form a key N-acyliminium ion intermediate. illinois.eduorganic-chemistry.orgname-reaction.com This highly electrophilic species is then attacked by the enol form of the β-dicarbonyl compound. name-reaction.comresearchgate.net Subsequent intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the carbonyl group, followed by dehydration, yields the dihydropyrimidinone ring. wikipedia.orgname-reaction.com
Alternative mechanistic pathways have also been considered. An earlier proposal by Sweet and Fissekis suggested that the rate-limiting step is an aldol (B89426) condensation between the aldehyde and the β-ketoester to form a carbenium ion, which is then intercepted by urea. wikipedia.orgresearchgate.net Another possibility involves a Knoevenagel-type condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of urea and subsequent cyclization. researchgate.netyoutube.com While evidence for these alternative pathways exists under specific conditions, the N-acyliminium ion pathway is considered dominant under standard Biginelli conditions. illinois.eduyoutube.com
Beyond the classic Biginelli approach, other pathways can yield the 4,6-diarylpyrimidine core. One notable method is the [3+3] annulation-oxidation sequence involving α,β-unsaturated ketones (chalcones) and amidines. mdpi.comnih.gov For the target compound, this would involve the reaction of 1,3-diphenylprop-2-en-1-one with an amidine derived from N-methylurea. This method proceeds through a cascade of Michael addition, intramolecular cyclization, and subsequent dehydration or dehydrohalogenation to furnish the aromatic pyrimidine (B1678525) ring directly. nih.gov
| Mechanism Name | Key Intermediate | Description | Citation |
|---|---|---|---|
| Iminium Mechanism (Kappe) | N-Acyliminium Ion | The reaction proceeds via the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the β-ketoester enol. This is the most widely accepted mechanism. | researchgate.netillinois.edu |
| Enamine Mechanism | Enamine | This pathway suggests the initial reaction between the β-ketoester and urea to form an enamine intermediate, which then reacts with the aldehyde. | researchgate.net |
| Knoevenagel Mechanism | α,β-Unsaturated Carbonyl | This mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a conjugate addition of urea and cyclization. | researchgate.netyoutube.com |
| Chalcone (B49325) Cyclocondensation | Michael Adduct | An α,β-unsaturated ketone (chalcone) reacts with an amidine via Michael addition, followed by intramolecular cyclization and aromatization to form the pyrimidine ring. | nih.gov |
Role of Catalysts in Directing Reaction Mechanisms and Selectivity
Catalysts are essential in pyrimidinone synthesis, playing a pivotal role in enhancing reaction rates, improving yields, and directing the reaction towards a specific mechanistic pathway and desired product. nih.govresearchgate.net The Biginelli reaction, in its classic form, is acid-catalyzed, and both Brønsted and Lewis acids are effective. wikipedia.orgorganic-chemistry.org The absence of a catalyst often results in low yields and makes product formation difficult. nih.govresearchgate.net
Brønsted acids , such as HCl or p-toluenesulfonic acid, function by protonating the aldehyde, which activates it towards nucleophilic attack by urea, thereby facilitating the formation of the crucial N-acyliminium ion intermediate. taylorandfrancis.comname-reaction.com
Lewis acids are also widely employed and often offer advantages in terms of milder reaction conditions and higher efficiency. Common Lewis acid catalysts include ytterbium triflate (Yb(OTf)₃), indium(III) chloride (InCl₃), boron trifluoride etherate (BF₃•OEt₂), and various metal salts like ferric chloride (FeCl₃) and nickel chloride (NiCl₂). illinois.eduorganic-chemistry.orgresearchgate.net These catalysts coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and promoting the initial condensation step. illinois.eduorganic-chemistry.org The use of recoverable and reusable catalysts, such as certain heterogeneous and nanocatalysts, aligns with the principles of green chemistry by simplifying purification and reducing waste. organic-chemistry.orgresearchgate.net
| Catalyst Type | Specific Example | Role/Effect on Mechanism | Citation |
|---|---|---|---|
| Brønsted Acid | HCl, p-Toluenesulfonic acid | Protonates the aldehyde carbonyl, activating it for nucleophilic attack and promoting the formation of the N-acyliminium ion. | taylorandfrancis.comname-reaction.com |
| Lewis Acid | Yb(OTf)₃, InCl₃, BF₃•OEt₂ | Coordinates with the aldehyde carbonyl to increase its electrophilicity, often leading to higher yields and shorter reaction times under milder conditions. | illinois.eduorganic-chemistry.org |
| Heterogeneous Catalyst | Fe₃O₄-based Nanoparticles | Provides an active surface for the reaction, allowing for easy separation and recyclability, which improves the environmental profile of the synthesis. | researchgate.netresearchgate.net |
| Organocatalyst | L-proline | Acts as a Lewis acid and can facilitate the reaction through the formation of enamine or iminium intermediates, often used for asymmetric syntheses. | acs.org |
Studies on Tautomerism and Isomerization Mechanisms
Tautomerism is a fundamental concept in the study of heterocyclic compounds like pyrimidinones (B12756618). It involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. For the pyrimidinone core, the most significant tautomeric relationship is the keto-enol (or lactam-lactim) tautomerism. chemicalbook.com The 2(1H)-pyrimidinone structure, as seen in the target compound, represents the keto (lactam) form. It can theoretically exist in equilibrium with its enol (lactim) tautomer, 2-hydroxy-pyrimidine. chemicalbook.comresearchgate.net
In the case of this compound, the methyl group on the N1 nitrogen atom precludes the possibility of prototropic tautomerism involving this position, which is common in unsubstituted pyrimidines. ias.ac.in However, the amide-like keto form can still potentially tautomerize to the aromatic 2-hydroxy-4,6-diphenylpyrimidine form. Extensive experimental and theoretical studies have shown that for most pyrimidinones, the keto (lactam) form is overwhelmingly favored in terms of thermodynamic stability, both in solution and in the solid state. researchgate.netresearchgate.net This stability is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the resonance stabilization of the amide group.
The position of the tautomeric equilibrium can be influenced by several factors, including the substitution pattern on the ring, the solvent polarity, and temperature. ias.ac.in While the keto form is dominant, the presence of the minor enol tautomer can be significant for the molecule's reactivity, as the two forms possess different nucleophilic and electrophilic sites. For instance, reactions like O-alkylation are only possible from the enol tautomer. The study of these equilibria is crucial as the biological activity of pyrimidine derivatives, particularly their role as nucleobase analogs, can be linked to their tautomeric state. ias.ac.in
Isomerization in such systems could also refer to the E/Z isomerization of substituents attached to the ring via a double bond, although this is not directly applicable to the core structure of this compound itself. nih.gov
| Tautomer Name | General Structure | Relative Stability | Citation |
|---|---|---|---|
| Keto (Lactam) Form | A pyrimidine ring with a carbonyl group at the C2 position. | Generally the most stable and predominant tautomer in various media. | researchgate.netresearchgate.net |
| Enol (Lactim) Form | A pyrimidine ring with a hydroxyl group at the C2 position. | Significantly less stable than the keto form but can be important for reactivity. | chemicalbook.com |
Future Research Directions and Emerging Areas
Development of Novel Green and Sustainable Synthetic Routes
The synthesis of pyrimidinone scaffolds is moving away from traditional methods that often involve harsh conditions, toxic solvents, and moderate yields. Future research will prioritize the development of environmentally benign and economically viable synthetic protocols. A significant emerging area is the use of solvent-free, multi-component reactions (MCRs). An effectual eco-friendly protocol has been described for the construction of 4,6-diarylpyrimidin-2(1H)-ones through the one-pot condensation of urea (B33335), aryl aldehydes, and acetophenones. ajgreenchem.com This approach is notable for not requiring a catalyst, which simplifies purification and reduces waste, offering high yields in relatively short reaction times. ajgreenchem.com In contrast, older methods often required toxic solvents like acetonitrile (B52724) or DMF and produced moderate yields over longer periods. ajgreenchem.com
Another avenue for green synthesis involves the use of recyclable heterogeneous catalysts. For instance, silicotungstic acid supported on Amberlyst-15 has been effectively used as a heterogeneous catalyst for the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, under solvent-free conditions. mdpi.com The catalyst's easy recovery and reusability for multiple cycles without a significant drop in product yield represent a substantial advancement in sustainable chemistry. mdpi.com The exploration of novel multi-component strategies, such as palladium-catalyzed carbonylative reactions, also presents a promising direction for constructing complex pyrimidine (B1678525) derivatives from simple starting materials in a single step. mdpi.com
| Synthesis Strategy | Key Features | Advantages |
| Solvent-Free Multi-Component Reaction (MCR) | One-pot reaction of urea, aldehydes, and acetophenones without solvent or catalyst. ajgreenchem.com | High yields, short reaction times, no catalyst or solvent waste, operational simplicity. ajgreenchem.com |
| Heterogeneous Catalysis | Use of a solid-supported acid catalyst (e.g., silicotungstic acid on Amberlyst-15) in solventless conditions. mdpi.com | Easy catalyst recovery and recycling, simplified product purification, improved process sustainability. mdpi.com |
| Palladium-Catalyzed Carbonylative Cyclization | Four-component reaction involving an isocyanate, amine, α-chloroketone, and carbon monoxide. mdpi.com | Access to novel and complex uracil (B121893) derivatives, high bond-forming efficiency. mdpi.com |
Advancements in Spectroscopic and Structural Characterization Methodologies
While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are fundamental for confirming the structure of pyrimidinone derivatives, future research will increasingly rely on more advanced methodologies to gain deeper structural insights. nih.gov Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be crucial for the unambiguous assignment of all proton and carbon signals, especially in complex, heavily substituted derivatives. mdpi.com
For a more detailed understanding of electronic structure and tautomeric equilibria, 15N NMR spectroscopy presents a powerful tool. By measuring 15N NMR spectra as a function of pH, researchers can characterize protonation states and identify subtle electronic effects within the pyrimidinone ring system. nih.gov Furthermore, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional molecular structure in the solid state. mdpi.com Complementing SC-XRD, computational techniques like Hirshfeld surface analysis are emerging as an indispensable method for visualizing and quantifying intermolecular interactions, such as π-π stacking and hydrogen bonds, which govern the crystal packing and physical properties of the material. mdpi.com
| Methodology | Type of Information Provided | Application Example |
| 2D NMR (HSQC, HMBC) | Unambiguous correlation of proton and carbon signals. mdpi.com | Precise structural confirmation of complex pyrimidinone derivatives. mdpi.com |
| 15N NMR Spectroscopy | Characterization of protonation states and electronic structure of nitrogen atoms. nih.gov | Investigating the pKa value and intramolecular hydrogen bonding in pyrimidone rings. nih.gov |
| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D molecular geometry and solid-state conformation. mdpi.com | Determining the planarity of the pyrimidine ring and the dihedral angles of substituents. mdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular non-covalent interactions. mdpi.com | Studying the impact of π-π stacking and hydrogen bonds on crystal packing. mdpi.com |
Refined Computational Models for Reactivity and Properties Prediction
Computational chemistry is transitioning from a supplementary tool to a predictive powerhouse in chemical research. For 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone, future studies will leverage refined computational models to predict reactivity and properties before a molecule is ever synthesized. Molecular docking simulations, for example, are already used to screen libraries of pyrimidine derivatives for their potential biological activity, such as anticancer properties, by predicting their binding affinity to protein targets like PI3K. nih.gov
More advanced quantum-chemical methods, particularly those based on Molecular Electron Density Theory (MEDT), offer a deeper understanding of reaction mechanisms. mdpi.com By calculating frontier molecular orbital (HOMO-LUMO) energies and global reactivity indices like electrophilicity (ω) and nucleophilicity (N), researchers can predict whether the pyrimidinone will act as an electrophile or a nucleophile in a given reaction. mdpi.com For instance, a high global electrophilicity index (ω) suggests a compound will be a strong electrophile. mdpi.com These models can classify reactions as polar or non-polar and use local reactivity indices, such as Parr functions, to predict the most reactive sites on the molecule, thereby guiding synthetic strategy toward the desired outcome. mdpi.com
| Computational Model | Application | Predicted Information |
| Molecular Docking | In silico screening for biological activity. nih.gov | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). nih.gov |
| Molecular Electron Density Theory (MEDT) | Prediction of chemical reactivity and reaction mechanisms. mdpi.com | HOMO-LUMO gaps, global electrophilicity/nucleophilicity, reaction polarity, and regioselectivity. mdpi.com |
| Hirshfeld Surface Analysis | Analysis of crystal packing forces. mdpi.com | Identification and quantification of key intermolecular interactions responsible for crystal stability. mdpi.com |
Exploration of Structure-Reactivity Relationships in Novel Derivatizations
A central theme in future research will be the systematic exploration of structure-activity and structure-reactivity relationships (SAR) through the synthesis of novel derivatives of this compound. This involves strategically modifying the core structure and observing the resulting changes in chemical or biological properties. Research on related heterocyclic systems, such as 1,4-dihydropyridines, provides a clear blueprint for this approach, where modifications at various positions of the ring have been used to fine-tune biological activity, for instance, to achieve high selectivity for A3 adenosine (B11128) receptors. nih.gov
For this compound, key derivatization sites include the phenyl rings at the C4 and C6 positions, the methyl group at the N1 position, and the pyrimidinone core itself. Introducing electron-withdrawing or electron-donating groups onto the phenyl rings is expected to significantly alter the electronic properties and, consequently, the reactivity and biological profile of the molecule. nih.govresearchgate.net By synthesizing and screening a library of such derivatives, researchers can build robust SAR models that correlate specific structural features with desired outcomes, such as enhanced anti-inflammatory or anticancer activity. nih.govnih.gov This rational design approach accelerates the discovery of compounds with optimized properties for specific applications.
| Derivatization Site | Potential Modification | Expected Impact |
| C4 and C6 Phenyl Rings | Introduction of electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (e.g., -OCH3) groups. nih.govresearchgate.net | Modulation of electronic properties, solubility, and biological target interactions. |
| N1 Position | Replacement of the methyl group with larger alkyl or functionalized chains. nih.gov | Alteration of steric hindrance, lipophilicity, and metabolic stability. |
| Pyrimidinone Core | Substitution at the C5 position or conversion of the C2-ketone to a thione. nih.gov | Fundamental changes to the core scaffold's geometry, electronic character, and hydrogen bonding capacity. |
Q & A
Q. Table 1: Comparison of Synthesis Methods
Basic Question: Which structural features of this compound are critical for its reactivity and stability?
Methodological Answer:
The compound’s reactivity is governed by:
- Methyl Group at N1 : Enhances steric hindrance, reducing nucleophilic attack at the pyrimidinone ring.
- Phenyl Substituents at C4/C6 : Increase π-π stacking potential and lipophilicity, influencing solubility and biological interactions .
- Tautomeric Equilibria : The 2(1H)-pyrimidinone moiety exists in keto-enol tautomeric forms, which can be characterized via <sup>1</sup>H/<sup>13</sup>C NMR in CDCl3 or DMSO-d6.
Advanced Question: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of pyrimidinone derivatives?
Methodological Answer:
Contradictions in SAR often arise from variations in assay conditions or substituent electronic effects. To address this:
Standardized Assays : Use consistent in vitro models (e.g., MIC assays for antimicrobial activity) with controlled pH and solvent systems .
Computational Modeling : Apply DFT calculations to compare substituent electronic profiles (e.g., Hammett σ values for phenyl groups) .
Meta-Analysis : Cross-reference data from multiple studies (e.g., comparing trifluoromethyl vs. methyl substituents ).
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (Position) | LogP Increase | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Reference |
|---|---|---|---|---|
| CF3 (C4/C6) | +1.2 | 2.5–5.0 | 8.7–12.3 | |
| Phenyl (C4/C6) | +0.8 | 5.0–10.0 | 15.0–20.0 |
Advanced Question: What methodologies are recommended for studying tautomerism and conformational dynamics in this compound?
Methodological Answer:
- NMR Spectroscopy : Use variable-temperature <sup>1</sup>H NMR in deuterated solvents (e.g., CDCl3) to monitor keto-enol equilibria. Chemical shift changes at δ 8–10 ppm indicate tautomeric shifts .
- X-ray Crystallography : Resolve solid-state conformation. Compare with computational models (e.g., Gaussian 16) to assess hydrogen-bonding networks .
- Kinetic Studies : Employ stopped-flow techniques with UV-Vis detection to measure tautomerization rates under acidic/basic conditions .
Advanced Question: How should researchers design experiments to evaluate the compound’s pharmacokinetic properties and enzyme interactions?
Methodological Answer:
- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH, monitoring metabolite formation via LC-MS .
- Plasma Stability Tests : Use HPLC to quantify degradation in plasma (37°C, pH 7.4) over 24 hours .
- Molecular Docking : Simulate binding to target enzymes (e.g., DHFR or kinases) using AutoDock Vina. Validate with SPR for binding affinity (Kd) .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> = 305.1284).
- FT-IR Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1700 cm<sup>-1</sup> and N-H bends at 3200–3400 cm<sup>-1</sup> .
- CHN Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical values .
Advanced Question: How can computational tools enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict bioactivity based on descriptors like polar surface area or LogD .
- MD Simulations : Simulate 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2 Å) .
- ADMET Prediction : Use SwissADME to optimize solubility (>50 µM) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
